synthesis of 2,7-Dimethyl-6-nitrobenzo[d]thiazole
synthesis of 2,7-Dimethyl-6-nitrobenzo[d]thiazole
An In-depth Technical Guide to the Synthesis of 2,7-Dimethyl-6-nitrobenzo[d]thiazole
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway to 2,7-Dimethyl-6-nitrobenzo[d]thiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potential applications as protein kinase inhibitors for anti-angiogenesis cancer therapy.[1][2] This document moves beyond a simple recitation of steps, offering deep insights into the strategic selection of the synthetic route, the mechanistic underpinnings of each transformation, and the critical parameters governing reaction outcomes. We present a validated two-step approach commencing with the synthesis of the 2,7-dimethylbenzo[d]thiazole core via cyclocondensation, followed by a regioselective electrophilic nitration. Detailed, step-by-step protocols, characterization data, and essential safety considerations are provided for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, is a cornerstone in the design of bioactive molecules.[3][4] Its unique electronic properties and rigid conformational structure allow it to serve as an effective pharmacophore, engaging with a wide array of biological targets. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6] The target molecule of this guide, 2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS No. 72206-94-1), is of particular interest. The introduction of a nitro group at the C6 position, along with methyl groups at C2 and C7, provides specific steric and electronic features that can be pivotal for modulating target affinity and pharmacological profiles, making it a valuable building block for novel therapeutic candidates.[1]
Synthetic Strategy: A Tale of Two Pathways
A robust retrosynthetic analysis presents two primary logical pathways for the construction of 2,7-Dimethyl-6-nitrobenzo[d]thiazole:
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Pathway A: Late-Stage Cyclization. This approach involves synthesizing a pre-functionalized benzene ring, specifically 2-amino-3-methyl-5-nitrobenzenethiol, and subsequently forming the thiazole ring through cyclization with an appropriate C1 synthon (e.g., acetic anhydride). While feasible, this route is often hampered by the availability and stability of the highly functionalized aminothiophenol precursor.
-
Pathway B: Core Synthesis Followed by Functionalization. This strategy prioritizes the initial construction of the stable 2,7-dimethylbenzo[d]thiazole core, followed by a regioselective functionalization—in this case, electrophilic nitration—to install the nitro group at the desired C6 position. This pathway is often preferred due to the higher accessibility of the starting materials and the well-established principles of electrophilic aromatic substitution on heterocyclic systems.
For this guide, we will focus on Pathway B , as it represents a more practical and scalable approach for typical laboratory and developmental settings.
Caption: High-level overview of the selected two-step synthetic pathway.
Step 1: Synthesis of the 2,7-Dimethylbenzo[d]thiazole Core
The formation of the benzothiazole ring is a classic cyclocondensation reaction. The most direct method involves the reaction of a 2-aminobenzenethiol with a carboxylic acid or its derivative.[4][7]
Mechanistic Rationale
The reaction between 2-amino-6-methylbenzenethiol and acetic anhydride proceeds via an initial N-acylation. The amino group, being more nucleophilic than the thiol group, attacks one of the carbonyl carbons of the acetic anhydride, forming an N-acetylated intermediate. This is followed by an intramolecular cyclization, where the thiol sulfur attacks the amide carbonyl carbon. The subsequent dehydration of the resulting hemiaminal-like intermediate drives the reaction forward, leading to the formation of the aromatic thiazole ring. This process is an efficient method for constructing the 2-alkyl-substituted benzothiazole core.[8]
Detailed Experimental Protocol: 2,7-Dimethylbenzo[d]thiazole
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Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylbenzenethiol (10.0 g, 71.8 mmol).
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Solvent & Reagent Addition: To the flask, add glacial acetic acid (80 mL) followed by the slow, dropwise addition of acetic anhydride (11.0 g, 107.7 mmol, 1.5 eq) while stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice and water with constant stirring.
-
Neutralization & Isolation: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH reaches ~7.0. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2,7-dimethylbenzo[d]thiazole as a crystalline solid.
Data & Expected Characterization
| Parameter | Expected Value | Reference |
| Appearance | White to light yellow solid | [9] |
| Molecular Formula | C₉H₉NS | [9] |
| Molecular Weight | 163.24 g/mol | [9] |
| Yield | 85-95% | - |
| ¹H NMR (CDCl₃) | δ 7.79 (d, 1H), 7.36 (m, 1H), 7.14 (d, 1H), 2.85 (s, 3H, C2-CH₃), 2.54 (s, 3H, C7-CH₃) | [9] |
Step 2: Regioselective Nitration
The final step is the introduction of a nitro group onto the C6 position of the benzothiazole core via electrophilic aromatic substitution.
Mechanistic Insights: The Hughes-Ingold Nitration Mechanism
The nitration of aromatic compounds is a well-understood process, with the Hughes-Ingold mechanism serving as the classical model.[10][11] The reaction involves two key stages:
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Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture (H₂O or HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[12][13]
Caption: The Hughes-Ingold mechanism for electrophilic aromatic nitration.
The Basis of Regioselectivity at C6
The directing effects of the existing substituents on the 2,7-dimethylbenzo[d]thiazole ring are paramount for predicting the outcome.
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7-Methyl Group: This is an alkyl group, which is an activating, ortho-, para- director. It strongly activates the C6 (ortho) and C8 (ortho) positions through hyperconjugation and inductive effects.
-
Fused Thiazole Ring: The heterocyclic portion is generally considered to be electron-withdrawing and thus deactivating towards electrophilic substitution on the benzene ring.
The powerful activating and directing effect of the 7-methyl group overrides the deactivating nature of the thiazole moiety, directing the incoming electrophile (NO₂⁺) preferentially to the sterically accessible ortho position, which is C6.
Detailed Experimental Protocol: 2,7-Dimethyl-6-nitrobenzo[d]thiazole
SAFETY NOTE: This procedure involves highly corrosive and reactive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Acid Mixture Preparation: In a flask immersed in an ice-salt bath, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 50 mL) to concentrated nitric acid (HNO₃, 25 mL). Maintain the temperature of this "mixed acid" below 10 °C.
-
Substrate Addition: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,7-dimethylbenzo[d]thiazole (5.0 g, 30.6 mmol) in concentrated sulfuric acid (30 mL). Cool this solution to 0-5 °C using an ice bath.
-
Nitration Reaction: Slowly add the pre-chilled mixed acid dropwise from the dropping funnel to the solution of the benzothiazole derivative. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 1 hour.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching & Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~500 g) with vigorous stirring. A yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from ethanol to afford pure 2,7-Dimethyl-6-nitrobenzo[d]thiazole.
Final Product Data & Characterization
| Parameter | Value | Reference |
| IUPAC Name | 2,7-dimethyl-6-nitro-1,3-benzothiazole | [14] |
| CAS Number | 72206-94-1 | [14][15] |
| Molecular Formula | C₉H₈N₂O₂S | [14] |
| Molecular Weight | 208.24 g/mol | [14] |
| Appearance | Yellow solid | - |
| Melting Point | 141-143 °C | [15] |
Safety and Handling
-
Concentrated Acids (H₂SO₄, HNO₃): Are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact. Always handle in a fume hood and wear appropriate PPE. When preparing the mixed acid, always add acid to acid slowly (in this specific case) or acid to water, never the reverse, to manage the exothermic reaction.
-
Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care. Avoid creating dust.
Conclusion
This guide details a reliable and scientifically grounded two-step synthesis for 2,7-Dimethyl-6-nitrobenzo[d]thiazole. The strategy, which involves the initial formation of the 2,7-dimethylbenzo[d]thiazole core followed by a carefully controlled, regioselective nitration, is both efficient and scalable. By understanding the underlying mechanistic principles and directing effects, researchers can confidently reproduce this synthesis to obtain a high-purity product that serves as a valuable intermediate for the development of novel therapeutics.
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